molecular formula C9H10N4O2 B12930929 Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate

Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate

Cat. No.: B12930929
M. Wt: 206.20 g/mol
InChI Key: ITPBQSVDKDSHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets. For example, in the context of kinase inhibition, it binds to the active site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in antiviral drugs like remdesivir highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetate

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)8(10)7-3-2-6-4-11-5-12-13(6)7/h2-5,8H,10H2,1H3

InChI Key

ITPBQSVDKDSHNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C2N1N=CN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.